molecular formula C7H2BrF5 B3040887 1-Bromo-2,3-difluoro-4-(trifluoromethyl)benzene CAS No. 247220-84-4

1-Bromo-2,3-difluoro-4-(trifluoromethyl)benzene

Cat. No.: B3040887
CAS No.: 247220-84-4
M. Wt: 260.99 g/mol
InChI Key: MCORQPVVYSDQAE-UHFFFAOYSA-N
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Description

1-Bromo-2,3-difluoro-4-(trifluoromethyl)benzene is a compound with the molecular formula C7H2BrF5 . It is a derivative of benzene, which is a simple aromatic ring with a bromine atom and a trifluoromethyl group attached to it .


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the nucleophilic trifluoromethoxylation of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent . Another method involves the lithiation of 1-bromo-2,4-difluorobenzene at the position having two adjacent halogen substituents, yielding 6-bromo-2,3-difluorobenzoic acid .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a bromine atom and a trifluoromethyl group attached to it . The exact mass of the molecule is 259.92600 g/mol .


Chemical Reactions Analysis

The compound undergoes various chemical reactions. For instance, it can undergo nucleophilic trifluoromethoxylation, a reaction that involves the addition of a trifluoromethoxy group to an alkyl halide . It can also undergo lithiation, a process that involves the introduction of a lithium atom into a molecule .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 260.99 g/mol . It has a topological polar surface area of 0 Ų, indicating that it is not likely to form hydrogen bonds . The compound has a XLogP3-AA value of 3.7, suggesting that it is moderately lipophilic .

Scientific Research Applications

Supramolecular Chemistry and Self-Assembly

Benzene-1,3,5-tricarboxamides (BTAs) have become increasingly significant in various scientific disciplines, owing to their simple structure and the detailed understanding of their supramolecular self-assembly behavior. BTAs are utilized in nanotechnology, polymer processing, and biomedical applications, thanks to their ability to form one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding. Their multivalent nature also promotes applications in the biomedical field, showcasing the adaptable nature of this multipurpose building block for future applications (Cantekin, de Greef, & Palmans, 2012).

Organic Synthesis and Pharmacological Applications

The structure of 1,2,3-triazine, derived from benzene, is pivotal in medicinal chemistry. Triazine derivatives have been synthesized and evaluated for a wide spectrum of biological activities, such as antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory effects. These derivatives demonstrate potent pharmacological activity, marking the triazine nucleus as an essential core moiety for future drug development (Verma, Sinha, & Bansal, 2019).

Synthesis of Industrial Intermediates

2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of non-steroidal anti-inflammatory and analgesic materials, is synthesized using a practical pilot-scale method that mitigates the use of costly and toxic chemicals. This innovative approach contributes to large-scale production, emphasizing the importance of 1-Bromo-2,3-difluoro-4-(trifluoromethyl)benzene in industrial applications (Qiu, Gu, Zhang, & Xu, 2009).

Brominated Flame Retardants

Brominated flame retardants (BFRs) are crucial in ensuring fire safety in various products. The increasing application of novel BFRs necessitates extensive research on their occurrence, environmental fate, and toxicity. High concentrations of specific BFRs in indoor environments highlight the significance of monitoring and optimizing the use of these chemicals (Zuiderveen, Slootweg, & de Boer, 2020).

Environmental and Health Impact Studies

Studies on benzene derivatives like this compound contribute to our understanding of their effects on human health and the environment. Research on the non-cancer health effects of benzene, including reproductive, immune, nervous, endocrine, cardiovascular, and respiratory system aberrations, emphasizes the necessity of careful monitoring and regulation of benzene and its derivatives in various applications (Bahadar, Mostafalou, & Abdollahi, 2014).

Safety and Hazards

When handling this compound, it is recommended to wear suitable gloves, protective clothing, and eye protection . It is also advised to avoid inhalation of the compound .

Future Directions

The compound and its derivatives have potential applications in various fields, including pharmaceuticals and agrochemicals . The development of more efficient and selective methods for the synthesis of this compound and its derivatives is a promising area of future research .

Properties

IUPAC Name

1-bromo-2,3-difluoro-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF5/c8-4-2-1-3(7(11,12)13)5(9)6(4)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCORQPVVYSDQAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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